molecular formula C18H20O4 B1378860 3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid CAS No. 1423028-78-7

3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid

Cat. No. B1378860
M. Wt: 300.3 g/mol
InChI Key: KXIZDHAFHFEPOU-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)phenylboronic acid” is a related compound . It has a molecular weight of 228.05 and its linear formula is C6H5CH2OC6H4B(OH)2 .


Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)phenylboronic acid” is C6H5CH2OC6H4B(OH)2 .


Chemical Reactions Analysis

“3-(Benzyloxy)phenylboronic acid” is used as a reactant for Microwave Suzuki-Miyaura coupling, preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents, and synthesis of substituted isoindolines via palladium-catalyzed cascade reaction .


Physical And Chemical Properties Analysis

The compound “3-(Benzyloxy)phenylboronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 428.2±47.0 °C at 760 mmHg, and a flash point of 212.7±29.3 °C .

Scientific Research Applications

  • Phenylalanine Ammonia-Lyases (PALs) Catalysis

    • Application : PALs catalyze the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. In the presence of high ammonia concentration, the synthetically attractive reverse reaction occurs .
    • Method : The development of a highly stable and active immobilized PAL-biocatalyst was obtained through site-specific covalent immobilization onto single-walled carbon nanotubes (SWCNTs), employing maleimide/thiol coupling of engineered enzymes containing surficial Cys residues .
    • Results : The biocatalyst, under the optimal reaction conditions, showed high catalytic efficiency, providing excellent conversion (c ∼90% in 10 h) of cinnamic acid into L-Phe, and more importantly, possesses high operational stability, maintaining its high efficiency over >7 reaction cycles .
  • Suzuki-Miyaura Coupling

    • Application : 3-(Benzyloxy)phenylboronic acid is used as a reactant for microwave Suzuki-Miyaura coupling .
    • Method : The specific experimental procedures are not provided in the source, but Suzuki-Miyaura coupling typically involves the cross-coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst .
    • Results : The outcomes of this specific application are not detailed in the source .
  • Benzylic Oxidations and Reductions

    • Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
    • Method : Such oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations catalyzed air-oxidations are preferred .
    • Results : The permanganate oxidant is reduced, usually to Mn (IV) or Mn (II) .
  • Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent

    • Application : 3-(Benzyloxy)phenylboronic acid is used as a reactant for the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .
    • Method : The specific experimental procedures are not provided in the source, but it typically involves the use of palladium-based fluoride-derived electrophilic fluorination reagent .
    • Results : The outcomes of this specific application are not detailed in the source .
  • Microwave Suzuki-Miyaura Coupling

    • Application : 3-(Benzyloxy)phenylboronic acid is used as a reactant for microwave Suzuki-Miyaura coupling .
    • Method : The specific experimental procedures are not provided in the source, but Suzuki-Miyaura coupling typically involves the cross-coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst .
    • Results : The outcomes of this specific application are not detailed in the source .
  • Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent

    • Application : 3-(Benzyloxy)phenylboronic acid is used as a reactant for the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .
    • Method : The specific experimental procedures are not provided in the source, but it typically involves the use of palladium-based fluoride-derived electrophilic fluorination reagent .
    • Results : The outcomes of this specific application are not detailed in the source .

Safety And Hazards

The compound “3-(Benzyloxy)phenylboronic acid” is harmful if swallowed .

properties

IUPAC Name

3-hydroxy-2,2-dimethyl-3-(3-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-18(2,17(20)21)16(19)14-9-6-10-15(11-14)22-12-13-7-4-3-5-8-13/h3-11,16,19H,12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIZDHAFHFEPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC(=CC=C1)OCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701170930
Record name Benzenepropanoic acid, β-hydroxy-α,α-dimethyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid

CAS RN

1423028-78-7
Record name Benzenepropanoic acid, β-hydroxy-α,α-dimethyl-3-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423028-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, β-hydroxy-α,α-dimethyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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